molecular formula C15H17ClN2O2S B2646009 4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine CAS No. 866149-60-2

4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine

Cat. No. B2646009
CAS RN: 866149-60-2
M. Wt: 324.82
InChI Key: WBOSEFBYLOFTGW-UHFFFAOYSA-N
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Description

The compound “4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine” is a chemical compound with the CAS Number: 341967-76-8 . It has a molecular weight of 283.74 . The IUPAC name of the compound is 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide .


Molecular Structure Analysis

The InChI code for the compound is 1S/C11H10ClN3O2S/c12-11-14-5-9 (18-11)6-17-8-3-1-7 (2-4-8)10 (13)15-16/h1-5,10H,6,13H2 . This indicates the presence of a thiazole ring, a morpholine ring, and a benzyl group in the structure.


Physical And Chemical Properties Analysis

The compound has a melting point of 179-181°C . It is also mentioned that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Chemical Properties

4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine and its derivatives have been explored in various chemical synthesis studies. For instance, the synthesis of certain morpholine derivatives has been investigated for their potential as molluscicidal agents, demonstrating the compound's utility in creating biologically active substances (Duan et al., 2014). Additionally, morpholine-based compounds have been synthesized for antimicrobial activities, indicating the compound's relevance in developing novel antimicrobial agents (H. Bektaş et al., 2007).

Biological and Medicinal Research

In the realm of biological and medicinal research, morpholine derivatives have been explored for various applications. For example, certain morpholine-based compounds have shown promise in α-glucosidase inhibition, which is significant for diabetes research (E. Menteşe et al., 2020). Additionally, the cytotoxicity and DNA damage potential of morpholine derivatives have been studied in the context of cancer research, demonstrating the compound's potential in developing anticancer drugs (R. Ovádeková et al., 2005).

Environmental and Analytical Applications

Furthermore, morpholine derivatives have found applications in environmental and analytical chemistry. The determination of morpholine-based compounds in environmental samples highlights their utility in environmental monitoring and analysis (H. Kumata et al., 1996).

Safety and Hazards

The compound is labeled as an irritant according to its MSDS . As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and harm.

properties

IUPAC Name

4-[[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c16-15-17-9-13(21-15)11-20-14-4-2-1-3-12(14)10-18-5-7-19-8-6-18/h1-4,9H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOSEFBYLOFTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine

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